molecular formula C16H20N4O4S2 B2389626 Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1171213-20-9

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2389626
CAS No.: 1171213-20-9
M. Wt: 396.48
InChI Key: CQIKQAKQINAWEZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a ureido group, a methoxyphenethyl moiety, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ureido Group: The ureido group can be introduced by reacting the thiadiazole derivative with an isocyanate or carbodiimide reagent.

    Attachment of the Methoxyphenethyl Moiety: This step involves the nucleophilic substitution reaction where the methoxyphenethyl group is attached to the thiadiazole ring.

    Esterification: The final step is the esterification reaction where the ethyl ester group is introduced, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ureido group and thiadiazole ring are likely involved in binding interactions, while the methoxyphenethyl moiety may influence the compound’s overall bioactivity. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

    Ethyl 2-((5-(3-(4-hydroxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.

    2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

Properties

IUPAC Name

ethyl 2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-3-24-13(21)10-25-16-20-19-15(26-16)18-14(22)17-9-8-11-4-6-12(23-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKQAKQINAWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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